molecular formula C10H11NO B6159847 2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole CAS No. 2228269-77-8

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B6159847
CAS No.: 2228269-77-8
M. Wt: 161.2
InChI Key:
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Description

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is a synthetic organic compound characterized by a unique structure that includes an ethynyl group attached to a cyclopropyl ring, which is further connected to a dimethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an alkyne, followed by the formation of the oxazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper, to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the oxazole ring can engage in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-ethynylcyclopropyl)-1,3-thiazole
  • 2-(1-ethynylcyclopropyl)acetonitrile
  • 2-(1-ethynylcyclopropyl)methoxy)tetrahydro-2H-pyran

Uniqueness

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of both the ethynyl group and the dimethyl-substituted oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The cyclopropyl ring adds strain and reactivity, which can be exploited in synthetic transformations and biological interactions.

Properties

CAS No.

2228269-77-8

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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